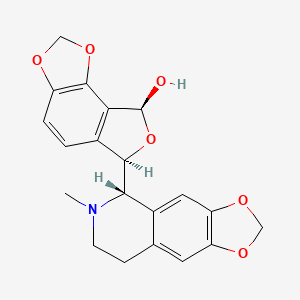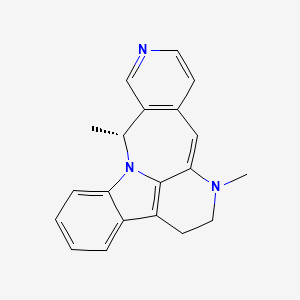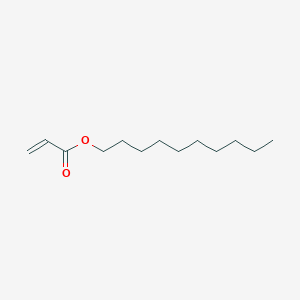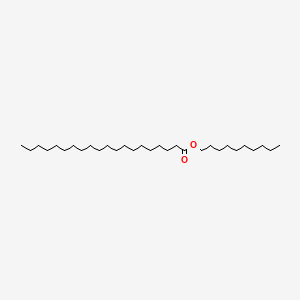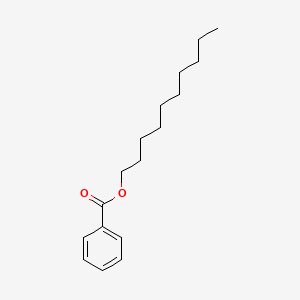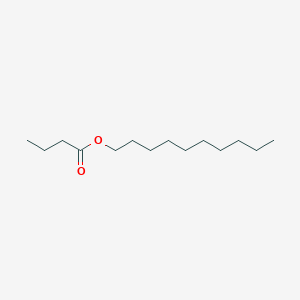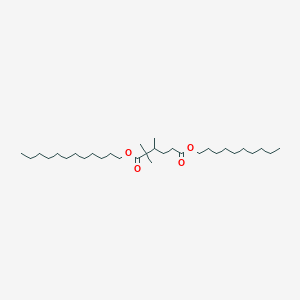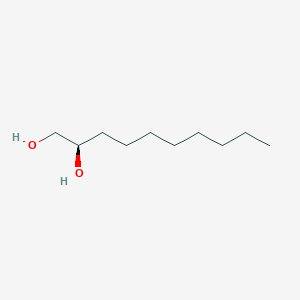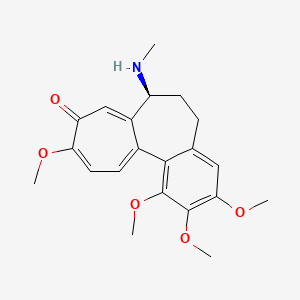
デメコルシン
概要
説明
デメコルシンは、コルセミドとしても知られており、天然アルカロイドであるコルヒチンの人工誘導体です。細胞分裂を阻害する微小管の脱重合能力があるため、主に科学研究と医療で使用されています。 この化合物はコルヒチンよりも毒性が低く、化学療法や細胞遺伝学研究でよく使用されています .
科学的研究の応用
Demecolcine has a wide range of applications in scientific research:
Chemistry: It is used to study the dynamics of microtubules and their role in cell division.
Biology: Demecolcine is employed in karyotyping and cell cycle research to arrest cells in metaphase.
Medicine: It is used in chemotherapy to improve the results of cancer radiotherapy by synchronizing tumor cells at the radiosensitive stage of the cell cycle.
Industry: Demecolcine is used in the production of hybridomas for monoclonal antibody production
作用機序
デメコルシンは、微小管を形成するタンパク質であるチューブリンに結合することにより、その効果を発揮します。この結合は微小管の重合を阻害し、有糸分裂紡錘体の形成を阻止し、細胞を中期に停止させます。 低濃度では、デメコルシンは微小管のダイナミクスを抑制しますが、高濃度では、微小管の微小管組織化中心からの脱離を促進します .
類似化合物:
コルヒチン: 微小管脱重合特性が似ていますが、毒性がより高い天然アルカロイドです。
ビンブラスチン: 化学療法で使用される別の微小管脱重合剤です。
ビンクリスチン: ビンブラスチンに似ており、がん治療に使用されます。
独自性: デメコルシンは、コルヒチンに比べて毒性が低いことと、チューブリンに迅速に結合できることから、独自性があります。 これは、研究と臨床設定の両方で貴重なツールとなっています .
Safety and Hazards
Colcemid is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of exposure, immediate medical attention is required .
将来の方向性
Colcemid has been used in cancer research and for the treatment of inflammatory disorders . Recent studies have focused on the initial microtubule dysfunctions caused by nanomolar concentrations of colcemid . Future research may focus on understanding the less severe precursor perturbations compared to the established antimitotic effects of microtubule-interacting drugs .
生化学分析
Biochemical Properties
Demecolcine depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase . During cell division, demecolcine inhibits mitosis at metaphase by inhibiting spindle formation . It acts by two distinct mechanisms. At very low concentration, it binds to the microtubule plus end to suppress microtubule dynamics . At higher concentration, demecolcine can promote microtubule detachment from the microtubule organizing center .
Cellular Effects
Demecolcine has a significant impact on various types of cells and cellular processes. It influences cell function by affecting the cell division process. By inhibiting spindle formation, it arrests cells in metaphase, which allows for cell harvest and karyotyping to be performed . It has been used medically to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase .
Molecular Mechanism
Demecolcine acts as a microtubule-depolymerizing drug. At very low concentrations, it binds to the microtubule plus end, suppressing microtubule dynamics . At higher concentrations, demecolcine promotes microtubule detachment from the microtubule organizing center . Detached microtubules with unprotected minus ends depolymerize over time .
Temporal Effects in Laboratory Settings
The effects of Demecolcine change over time in laboratory settings. It has been observed that the cytotoxicity of the cells seems to correlate better with microtubule detachment . Lower concentrations affect microtubule dynamics and cell migration .
Dosage Effects in Animal Models
The effects of Demecolcine vary with different dosages in animal models
Metabolic Pathways
Demecolcine is involved in the biosynthetic pathway where a series of specialized metabolic enzymes collectively convert 1-phenethyl-isoquinoline, a compound produced early in the biosynthetic pathway, to N-formyl-demecolcine .
Subcellular Localization
The subcellular localization of Demecolcine varies in a cell cycle-dependent manner . During interphase, Demecolcine is distributed throughout the cell and it accumulates at various positions in different stages .
準備方法
合成経路と反応条件: デメコルシンは、アミノ基の酢酸基をメチル基に置き換えることにより、コルヒチンから合成されます。 このプロセスには、メチル化と精製を含むいくつかのステップが含まれます .
工業的生産方法: 工業的な設定では、デメコルシンは、高純度と収率を確保する一連の化学反応によって製造されます。 このプロセスは通常、コルヒチンのメチル化を促進するために有機溶媒と触媒を使用します .
反応の種類:
酸化: デメコルシンは酸化反応を受けることができ、さまざまな酸化誘導体の形成につながります。
還元: 還元反応は、デメコルシンを還元形に変換し、その化学的性質を変えることができます。
置換: デメコルシンは置換反応に参加でき、官能基が他の基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: 置換反応には、さまざまなハロゲン化剤と求核剤を使用できます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はデメコルシンオキシドの形成につながる可能性があり、還元はデメコルシンアルコールを生成する可能性があります .
4. 科学研究への応用
デメコルシンは、科学研究において幅広い用途があります。
化学: 微小管のダイナミクスとその細胞分裂における役割を研究するために使用されます。
生物学: デメコルシンは、細胞を中期に停止させる核型分析や細胞周期研究に使用されます。
医学: 化学療法では、細胞周期の放射線感受性段階で腫瘍細胞を同期させることで、がん放射線療法の結果を改善するために使用されます。
類似化合物との比較
Colchicine: A natural alkaloid with similar microtubule-depolymerizing properties but higher toxicity.
Vinblastine: Another microtubule-depolymerizing agent used in chemotherapy.
Vincristine: Similar to vinblastine, used in cancer treatment.
Uniqueness: Demecolcine is unique due to its lower toxicity compared to colchicine and its ability to bind to tubulin more rapidly. This makes it a valuable tool in both research and clinical settings .
特性
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020342 | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid; [Merck Index] Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Demecolcine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13069 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
477-30-5 | |
| Record name | Demecolcine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demecolcine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Demecolcine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13318 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demecolcine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3096 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Colcemid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demecolcine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.832 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECOLCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z01IVE25KI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Colcemid and how does it interact with this target?
A1: Colcemid primarily targets microtubules, which are essential components of the cytoskeleton involved in various cellular processes, including cell division. It binds to tubulin, the protein subunit of microtubules, preventing their assembly and promoting their disassembly [, , , , ].
Q2: What are the downstream consequences of Colcemid's interaction with microtubules?
A2: By disrupting microtubule dynamics, Colcemid interferes with several cellular processes:
- Mitotic Arrest: Colcemid disrupts the formation of the mitotic spindle, a structure composed of microtubules crucial for chromosome segregation during cell division. This leads to metaphase arrest, blocking cells in this stage of mitosis [, , , , ].
- Changes in Cell Morphology: Colcemid treatment can induce various morphological alterations in different cell types, including rounding up of cells, formation of membrane projections, and altered spreading patterns [, , , , ].
- Apoptosis Induction: Prolonged exposure to Colcemid can trigger apoptosis, a programmed cell death pathway, in certain cell types [, ].
- Effects on Intracellular Transport: Microtubules serve as tracks for intracellular transport. Colcemid disrupts this process, impacting the movement of organelles and molecules within the cell [, ].
Q3: What is the molecular formula and weight of Colcemid?
A3: Colcemid (Demecolcine) has the molecular formula C21H25NO5 and a molecular weight of 371.42 g/mol.
Q4: Is there any spectroscopic data available for Colcemid?
A4: While the provided research articles don't delve into detailed spectroscopic data, fluorescently labeled Colcemid analogs, like N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)--Colcemid (NBD-Colcemid), have been used in studies to investigate its binding interactions with proteins [].
Q5: How is Colcemid utilized in biological research?
A5: Colcemid is a valuable tool in various research areas:
- Cell Cycle Studies: Its ability to arrest cells in metaphase makes it useful for synchronizing cell populations, facilitating studies on cell cycle progression and regulation [, , ].
- Chromosome Analysis: Colcemid treatment is routinely used in karyotyping procedures to condense chromosomes, allowing for their visualization and analysis for genetic abnormalities [, , ].
- Cytoskeletal Research: Studying the effects of Colcemid on cells helps elucidate the roles of microtubules in diverse cellular processes, including cell division, morphology, and intracellular transport [, , , ].
- Cancer Research: Colcemid's anti-mitotic properties have led to its investigation as a potential anti-cancer agent. Understanding its mechanisms of action and resistance is crucial for developing more effective therapies [, , ].
Q6: Are there any therapeutic applications of Colcemid?
A6: Yes, Colcemid has been used in clinical settings for specific purposes:
Q7: What are the potential toxic effects associated with Colcemid?
A7: Colcemid, like other microtubule-disrupting agents, can exhibit toxicity, especially at higher doses or with prolonged exposure. Common side effects include:
Q8: What are the future research directions for Colcemid?
A8:
- Understanding Resistance Mechanisms: Further research is needed to elucidate the mechanisms underlying resistance to Colcemid and other microtubule-targeting agents to overcome drug resistance in cancer treatment [].
- Developing Safer Analogs: Exploring the structure-activity relationship of Colcemid can lead to the development of analogs with improved efficacy and reduced toxicity [, ].
- Targeted Drug Delivery: Strategies to deliver Colcemid specifically to cancer cells could enhance its therapeutic index and minimize systemic side effects [].
- Combination Therapies: Investigating the synergistic effects of Colcemid with other anti-cancer agents could potentially improve treatment outcomes [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



